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molecular formula C14H13NO3 B8780770 4-(2-Methoxypyridin-3-yl)-3-methylbenzoic acid

4-(2-Methoxypyridin-3-yl)-3-methylbenzoic acid

Cat. No. B8780770
M. Wt: 243.26 g/mol
InChI Key: MGDHVIJPWSQAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202865B2

Procedure details

Methyl 4-bromo-3-methylbenzoate (Intermediate 17, step 1) (2 g; 8.73 mmol; 1 eq.), 2-methoxypyridin-3-ylboronic acid (1.47 g; 9.60 mmol; 1.10 eq.), K2CO3 (6.03 g; 43.65 mmol; 5 eq.), Pd(PPh3)4 (1.01 g; 0.87 mmol; 0.10 eq.) were taken up in toluene (10 mL) and water (10 mL) under N2 atmosphere. The reaction mixture was purged with vacuum, then degassed with N2 and refluxed for 24 hours. The reaction mixture was cooled to RT, filtered over a pad of celite and washed with toluene (100 mL). The filtrate was concentrated to afford a yellow oil which was taken in EtOAc (100 mL). The organic layer was washed with a saturated aqueous solution of NaHCO3 solution, water and brine, dried over MgSO4 and concentrated affording methyl 4-(2-methoxypyridin-3-yl)-3-methyl benzoate as a yellow oil (2.4 g, HPLC (Method A) Rt 4.02 min). A solution of methyl 4-(2-methoxypyridin-3-yl)-3-methylbenzoate (2.50 g; 9.72 mmol; 1 eq.) in EtOH (75 mL) at RT was treated with sodium hydroxide (5.83 mL; 5 M; 29.15 mmol; 3 eq.). The reaction mixture was stirred at 60° C. for 2 hours. The reaction mixture was concentrated to give a brown solid, which was taken up in water (50 mL) and the aqueous phase was washed twice with EtOAc. The aqueous phase was acidified with HCl cc to pH 2. Then it was concentrated (volume divided by 3) and the suspension was filtered affording the title compound as a beige solid. 1H NMR (DMSO-d6, 300 MHz) δ 12.96 (br s, 1H), 8.28-8.26 (dd, J=5.07 Hz, 1.86 Hz, 1H), 7.89 (m, 1H), 7.84-7.82 (dd, J=7.94 Hz, 1.52 Hz, 1H), 7.64-7.62 (dd, J=7.26 Hz, 1.86 Hz, 1H), 7.31-7.29 (d, J=7.94 Hz, 1H), 7.16-7.12 (m, 1H), 3.90 (s, 3H), 2.15 (s, 3H). LC/MS (Method A): 241.9 (M−H)−. HPLC (Method A) Rt 3.19 min (Purity: 99.1%).
Name
methyl 4-(2-methoxypyridin-3-yl)-3-methylbenzoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.83 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][C:10]=2[CH3:19])=[CH:7][CH:6]=[CH:5][N:4]=1.[OH-].[Na+]>CCO.O>[CH3:1][O:2][C:3]1[C:8]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=2[CH3:19])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
methyl 4-(2-methoxypyridin-3-yl)-3-methylbenzoate
Quantity
2.5 g
Type
reactant
Smiles
COC1=NC=CC=C1C1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
5.83 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid, which
WASH
Type
WASH
Details
the aqueous phase was washed twice with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Then it was concentrated (volume divided by 3)
FILTRATION
Type
FILTRATION
Details
the suspension was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC=CC=C1C1=C(C=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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